

In-Depth Technical Guide: pKa Values of Urea-Functionalized Phenylboronic Acids

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Compound of Interest

Compound Name: (3-(3-Methylureido)phenyl)boronic acid
CAS No.: 191171-56-9
Cat. No.: B8737790

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Part 1: Executive Summary & Core Directive

Topic: pKa Modulation and Determination in Urea-Functionalized Phenylboronic Acids (PBAs)

Audience: Medicinal Chemists, Chemical Biologists, and Formulation Scientists.

Core Directive: This guide moves beyond simple data listing to explore the mechanistic causality of pKa shifts in urea-functionalized PBAs. It establishes the critical link between the Lewis acidity of the boron center, the electronic/steric influence of the urea substituent, and the resulting physiological performance in glucose sensing and drug delivery.

Part 2: Mechanistic Principles of Acidity

The Boron-Lewis Acid Equilibrium

Unlike Brønsted acids (proton donors), phenylboronic acids act as Lewis acids.^{[1][2]} In aqueous media, the acidity is defined by the ionization of a water molecule coordinated to the boron center, not the dissociation of a B-H proton.

- Neutral Form (sp^2): Trigonal planar, electron-deficient, hydrophobic.
- Anionic Form (sp^3): Tetrahedral, negatively charged, hydrophilic.

The pKa value represents the pH at which these two species exist in a 1:1 ratio. For unsubstituted phenylboronic acid (PBA), this occurs at pH ~8.8.

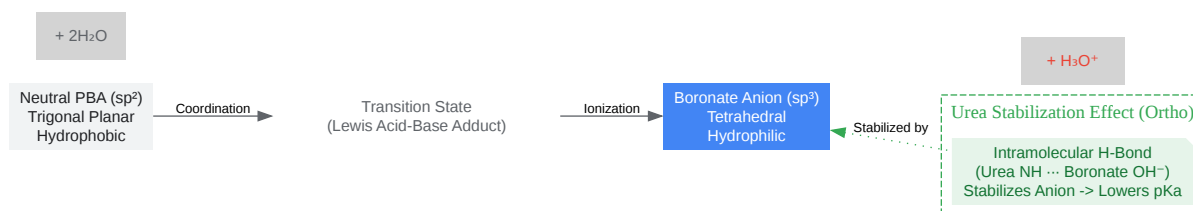
The Urea Functional Group: Electronic vs. Structural Effects

The introduction of a urea moiety ($-NH-CO-NH_2$ or $-NH-CO-NH-R$) alters the pKa through two distinct mechanisms depending on its position relative to the boron atom:

- **Electronic Effect (Meta/Para Substitution):** The urea group attached to the phenyl ring acts primarily as a weak electron donor via the nitrogen lone pair (resonance effect). In the meta or para position, this electron donation slightly increases electron density at the boron center, theoretically making it less Lewis acidic (higher pKa). However, the electron-withdrawing nature of the carbonyl group can offset this, often resulting in pKa values very close to the parent PBA (8.7–8.9).
- **Structural Effect (Ortho Substitution):** In ortho-ureidophenylboronic acids, the urea group can participate in intramolecular hydrogen bonding. The urea N-H protons can act as hydrogen bond donors to the hydroxyl groups of the boronate anion. This interaction stabilizes the tetrahedral anionic form, shifting the equilibrium toward the anion and significantly lowering the pKa (potentially to 6.0–7.5). This is analogous to the "Wulff-type" effect seen in ortho-aminomethylphenylboronic acids.^[2]

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the equilibrium and the stabilization mechanism.



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Caption: Thermodynamic equilibrium of phenylboronic acid showing the transition from sp² to sp³ hybridization and the stabilizing role of ortho-urea hydrogen bonding.

Part 3: Data Analysis & pKa Values

The following table synthesizes experimental data for urea-functionalized PBAs and relevant reference compounds. Note that specific "urea" derivatives often behave similarly to their amide counterparts unless ortho-positioned.[2]

Compound Class	Functional Group Position	Approx.[2][3][4][5][6][7][8] pKa	Mechanism of Shift	Relevance
Phenylboronic Acid (Ref)	None	8.8 – 8.9	Baseline	Standard reference.[2]
3-Ureidophenylboronic acid	Meta	~8.7 – 8.9	Electronic (Inductive/Resonance)	Minimal shift; urea acts as a weak donor/withdrawer balance.[2]
3-Acrylamidophenylboronic acid	Meta	8.75	Electronic	Common in glucose-sensing hydrogels; pKa is too high for optimal physiological sensing without modification.[2]
4-Ureidophenylboronic acid	Para	~8.8 – 9.0	Electronic (Resonance)	Slight increase in pKa possible due to resonance donation into the ring.[2]
Ortho-Ureidophenylboronic acid	Ortho	< 7.5 (Predicted)	Intramolecular H-Bonding	High Priority: H-bond donation from Urea-NH to Boronate-OH stabilizes the anion, lowering pKa.[2]
Wulff-Type PBA (Ref)	Ortho-aminomethyl	5.2 – 6.5	N-B Interaction	Reference for "low pKa" via intramolecular coordination.[2]

2- Formylphenylbor onic acid	Ortho	~6.5	OH-O Interaction	Demonstrates how neighboring oxygen groups lower pKa.[2]
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Key Insight for Researchers: For physiological applications (pH 7.4), a meta-urea PBA (pKa ~8. [2]8) will be primarily in the neutral form (<5% anionic).[2] To achieve binding at pH 7.4, you must either:

- Use an ortho-substituted derivative to lower the pKa.[2]
- Incorporate electron-withdrawing groups (e.g., Fluorine) on the ring.[2]
- Utilize the polymer matrix effect: When polymerized (e.g., in a hydrogel), the apparent pKa can shift lower due to the stabilization of the anion by neighboring cationic groups (e.g., amines in the polymer backbone).

Part 4: Experimental Protocols (Self-Validating)

To determine the pKa of a novel urea-functionalized PBA, two methods are authoritative: Potentiometric Titration (for solubility >5 mM) and Spectrophotometric/NMR Titration (for low solubility or high precision).

Protocol A: Potentiometric Titration (Standard)

This protocol validates the pKa by measuring the buffering region of the boron ionization.

Reagents:

- Analyte: Urea-PBA (approx. 50-100 mg).[2]
- Solvent: CO₂-free deionized water (or 50:50 MeOH:Water if insoluble).[2]
- Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.[2]
- Ionic Strength Adjuster: 0.1 M KCl.[2]

Workflow:

- Dissolution: Dissolve the PBA in 0.1 M KCl to a concentration of ~5-10 mM. If using methanol, ensure the blank titration uses the same solvent ratio.
- Acidification: Lower pH to ~3.0 using HCl to ensure the species is fully neutral (and potentially protonated if basic nitrogens are present).[2]
- Titration: Titrate with 0.1 M NaOH under inert atmosphere (N₂ or Ar) to prevent carbonate formation. Record pH vs. Volume added.
- Data Processing: The pKa is the pH at the half-equivalence point of the conversion from RB(OH)₂ to RB(OH)₃⁻. [2]
 - Validation Check: The titration curve should show a single inflection point for the boron if no other ionizable groups are present. If the urea has a terminal amine, expect a second pKa.

Protocol B: ¹¹B NMR Titration (The Gold Standard)

This method directly observes the change in boron hybridization (sp² to sp³).

Principle:

- sp² Boron (Neutral): Chemical shift δ ~30 ppm.[2]
- sp³ Boron (Anionic): Chemical shift δ ~2–10 ppm.[2]

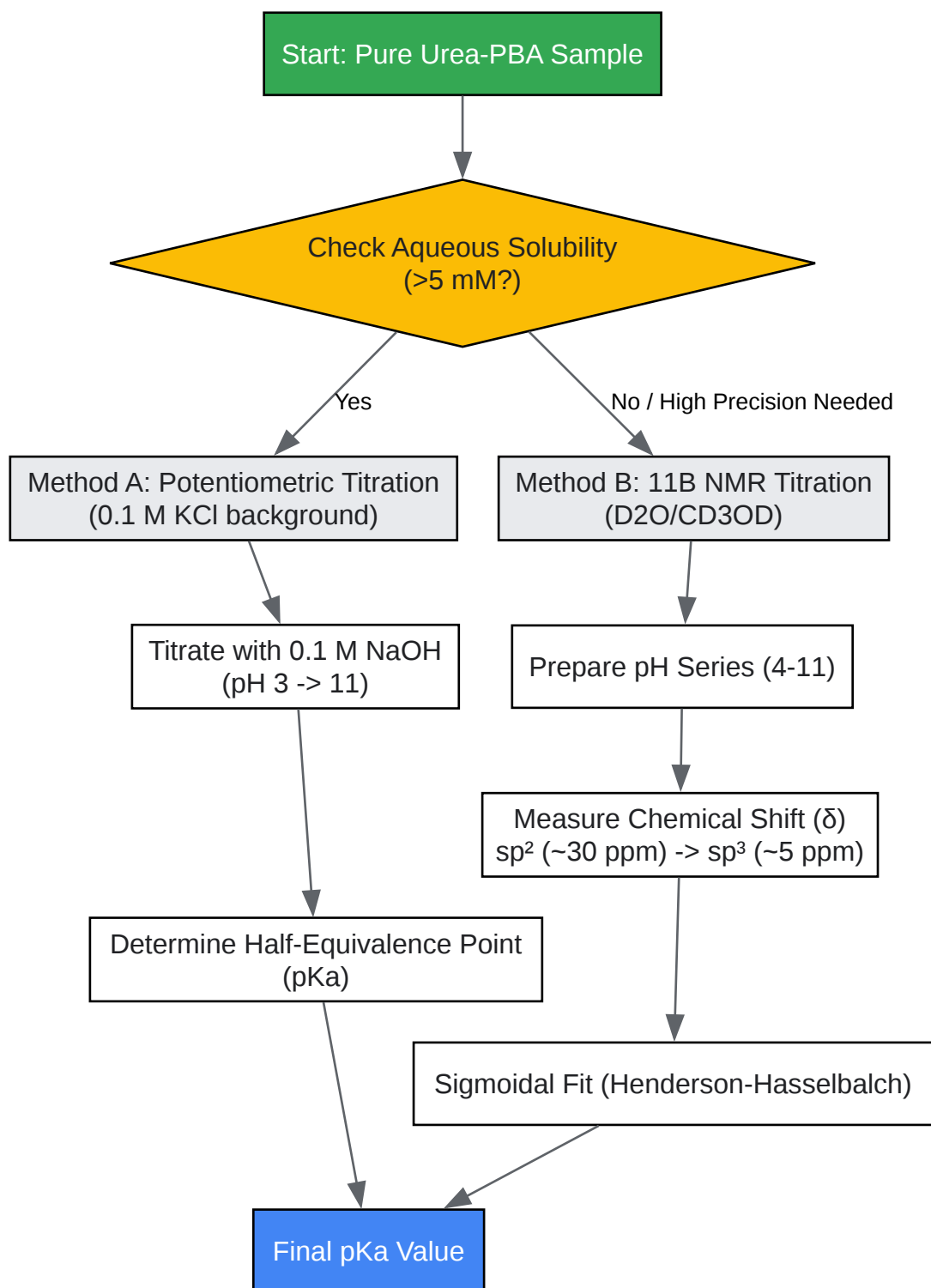
Workflow:

- Preparation: Prepare a 10 mM solution of Urea-PBA in D₂O/CD₃OD.
- Buffering: Prepare a series of samples buffered at pH 4, 5, 6, 7, 8, 9, 10, 11 (verify pH with a meter).
- Acquisition: Acquire ¹¹B NMR spectra for each sample. Use BF₃·Et₂O as an external standard (0 ppm).[2]
- Plotting: Plot the chemical shift (δ) vs. pH.

- Calculation: Fit the curve to the Henderson-Hasselbalch equation:

[2]

Experimental Workflow Diagram



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Caption: Decision tree and workflow for experimentally determining the pKa of urea-functionalized PBAs.

Part 5: Applications in Drug Development[2]

Glucose Sensing (Diabetes Management)

Urea-functionalized PBAs are critical in designing non-enzymatic glucose sensors.[2]

- Challenge: Glucose binding requires the anionic (tetrahedral) form.
- Solution: At physiological pH (7.4), a standard PBA (pKa 8.8) is ineffective. Functionalizing with ortho-urea or incorporating the PBA into a cationic polymer matrix lowers the effective pKa to ~7.4, maximizing sensitivity.
- Mechanism: The urea group can also provide secondary hydrogen bonding to the glucose hydroxyls, enhancing selectivity over fructose or lactate.

Sialic Acid Targeting (Cancer Immunotherapy)

Tumor cells often overexpress sialic acid (SA).[2] PBAs can target SA, which is a diol-containing sugar.[2]

- pKa Relevance: Sialic acid binding is optimal at slightly acidic pH (tumor microenvironment, pH ~6.5-6.8).[2]
- Design: Urea-PBAs with pKa values tuned to ~6.5 (via ortho-substitution or electron-withdrawing groups) show enhanced tumor accumulation compared to high-pKa derivatives. [2]

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